Methyl 3-hydroxy-5-isobutoxybenzoate chemical properties
Methyl 3-hydroxy-5-isobutoxybenzoate chemical properties
This guide provides an in-depth technical analysis of Methyl 3-hydroxy-5-isobutoxybenzoate (CAS 480465-02-9), a strategic building block in medicinal chemistry.
A Strategic Scaffold for Lipophilic Ligand Design
Part 1: Executive Summary & Strategic Utility
Methyl 3-hydroxy-5-isobutoxybenzoate is a specialized intermediate belonging to the class of resorcinol mono-ethers. Unlike its symmetric parent (Methyl 3,5-dihydroxybenzoate), this desymmetrized scaffold offers a unique "three-point" functionalization handle:
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The Isobutoxy Group: Provides a fixed hydrophobic moiety (steric bulk + lipophilicity) to probe hydrophobic pockets or modulate LogP.
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The Free Phenol (C3): A reactive nucleophile for etherification, cross-coupling, or hydrogen bond donation.
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The Methyl Ester (C1): A masked carboxylic acid, ready for hydrolysis or direct amidation to form the pharmacophore core.
This compound is particularly valuable in Fragment-Based Drug Discovery (FBDD) and Lead Optimization campaigns targeting kinases, GPCRs (e.g., GPR40/120 agonists), and enzyme inhibitors where the 3,5-disubstituted phenyl ring serves as a critical linker.
Part 2: Chemical Identity & Physicochemical Profile[1][2][3][4][5]
| Property | Data | Note |
| IUPAC Name | Methyl 3-hydroxy-5-(2-methylpropoxy)benzoate | |
| CAS Number | 480465-02-9 | |
| Molecular Formula | C₁₃H₁₈O₄ | |
| Molecular Weight | 238.28 g/mol | |
| Predicted LogP | ~2.8 - 3.2 | Significantly more lipophilic than the dihydroxy analog (LogP ~1.2). |
| pKa (Phenol) | ~9.2 | Typical for meta-substituted phenols. |
| Solubility | Soluble in DCM, EtOAc, DMSO, MeOH. | Low water solubility due to isobutyl group. |
| Appearance | Off-white to beige solid |
Part 3: Synthesis & "The Mono-Alkylation Challenge"
The primary synthetic challenge is achieving selective mono-alkylation of the symmetric Methyl 3,5-dihydroxybenzoate starting material. A statistical approach often yields a mixture of unreacted starting material, the desired mono-ether, and the di-isobutoxy byproduct.
Optimized Synthetic Route (Mitsunobu Protocol)
While Williamson ether synthesis (Alkyl halide + Base) is possible, the Mitsunobu reaction often provides better control over stoichiometry and avoids harsh basic conditions that might hydrolyze the ester.
Reagents:
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Substrate: Methyl 3,5-dihydroxybenzoate (1.0 eq)
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Alcohol: Isobutanol (0.9 - 1.0 eq) – Limiting reagent strategy
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Phosphine: Triphenylphosphine (PPh₃) (1.1 eq)
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Azodicarboxylate: DIAD or DEAD (1.1 eq)
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Solvent: Anhydrous THF (0.1 M)
Protocol:
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Dissolve Methyl 3,5-dihydroxybenzoate and PPh₃ in anhydrous THF under N₂ atmosphere.
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Cool the solution to 0°C.
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Add Isobutanol.
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Add DIAD dropwise over 30 minutes to maintain temperature and control the reaction rate.
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Allow to warm to Room Temperature (RT) and stir for 12–16 hours.
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Workup: Concentrate in vacuo. Triturate with Et₂O/Hexane to precipitate PPh₃O (triphenylphosphine oxide). Filter.
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Purification: Silica gel chromatography is mandatory to separate the mono-ether from the bis-ether and starting material.
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Eluent: Hexane:EtOAc gradient (typically 9:1 to 7:3). The mono-ether usually elutes between the bis-ether (fastest) and the diol (slowest).
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Visualization: Synthetic Pathway & Selectivity Logic
Figure 1: The statistical distribution during the desymmetrization of methyl 3,5-dihydroxybenzoate via Mitsunobu etherification.
Part 4: Reactivity & Derivatization[3]
Once isolated, Methyl 3-hydroxy-5-isobutoxybenzoate serves as a versatile scaffold.
1. Phenol Functionalization (C3 Position)
The remaining phenolic hydroxyl is acidic (pKa ~9.2) and nucleophilic.
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Etherification: Reaction with alkyl halides (e.g., benzyl bromide, fluoro-ethyl iodide) to create asymmetric bis-ethers.
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Cross-Coupling: Conversion to a Triflate (using Tf₂O) followed by Suzuki-Miyaura coupling allows the introduction of aryl or heteroaryl groups, converting the phenol into a biaryl motif.
2. Ester Manipulation (C1 Position)
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Hydrolysis: LiOH/THF/H₂O yields 3-hydroxy-5-isobutoxybenzoic acid , a key building block for amide coupling.
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Direct Amidation: Reaction with amines using AlMe₃ (Weinreb amidation conditions) or TBD to form benzamides directly.
Visualization: Scaffold Utility
Figure 2: Divergent synthesis pathways utilizing the orthogonal reactivity of the phenol and ester moieties.[1]
Part 5: Analytical Characterization[3]
To validate the identity of the synthesized compound, the following analytical signals are diagnostic:
1. ¹H NMR (400 MHz, CDCl₃):
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Aromatic Region: Three distinct signals (or a 2:1 pattern if resolution is low, but desymmetrization usually splits them). Look for triplets/doublets around δ 7.1 – 6.6 ppm.
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Isobutyl Group:
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Doublet (~1.0 ppm, 6H) for the two methyls.
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Multiplet (~2.0–2.1 ppm, 1H) for the methine (-CH-).
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Doublet (~3.7 ppm, 2H) for the methylene (-O-CH₂-).
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Methyl Ester: Singlet (~3.9 ppm, 3H).
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Phenol: Broad singlet (~5.0–6.0 ppm), exchangeable with D₂O.
2. Mass Spectrometry (LC-MS):
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Ionization: ESI (Positive or Negative mode).
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Signal: [M+H]⁺ = 239.1 or [M-H]⁻ = 237.1.
Part 6: Safety & Handling (SDS Summary)
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GHS Classification:
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Skin Irritation: Category 2 (H315)
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Eye Irritation: Category 2A (H319)
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STOT-SE: Category 3 (Respiratory Irritation, H335)
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Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.
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Storage: Store in a cool, dry place. The ester is stable, but the phenol is susceptible to slow oxidation if exposed to light/air for prolonged periods (turns pink/brown).
Part 7: References
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Selective Alkylation of Resorcinol Derivatives:
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Mitsunobu Reaction Protocols:
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Standard protocols for phenol etherification.
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Source: Synthesis 1981(01): 1-28.
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Medicinal Chemistry of 3,5-Disubstituted Benzoates:
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Application in kinase inhibitor design.
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Source: J. Med. Chem. 2005, 48, 15, 4735–4744.
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Compound Data Source:

